Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

physicochemical_properties pKa_prediction basic_amine_character

Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 92898-06-1) is a bicyclic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol, characterized by a 3-azabicyclo[3.2.0]heptane core bearing a C1-methyl substituent and an N-ethyl carbamate group. The 3-azabicyclo[3.2.0]heptane scaffold is an established privileged structure in CNS drug discovery, with N-substituted derivatives demonstrating affinity for dopamine and serotonin receptor subtypes and known utility as neuroleptic, antidepressant, and sedative agents.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 92898-06-1
Cat. No. B3332904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS92898-06-1
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC2CCC2(C1)C
InChIInChI=1S/C10H17NO2/c1-3-13-9(12)11-6-8-4-5-10(8,2)7-11/h8H,3-7H2,1-2H3
InChIKeyXAOAUESWLHKMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 92898-06-1): A C1-Methylated Bicyclic Carbamate Building Block for CNS-Penetrant Drug Discovery


Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 92898-06-1) is a bicyclic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol, characterized by a 3-azabicyclo[3.2.0]heptane core bearing a C1-methyl substituent and an N-ethyl carbamate group . The 3-azabicyclo[3.2.0]heptane scaffold is an established privileged structure in CNS drug discovery, with N-substituted derivatives demonstrating affinity for dopamine and serotonin receptor subtypes and known utility as neuroleptic, antidepressant, and sedative agents [1]. Unlike the planar 3-azabicyclo[3.1.0]hexane or 3-azabicyclo[3.2.1]octane regioisomers, the [3.2.0] ring fusion introduces a cyclobutane ring that enforces a unique spatial orientation of pharmacophoric elements and enhances three-dimensionality (Fsp³ = 0.9 for the target compound) .

Why Generic 3-Azabicyclo[3.2.0]heptane Derivatives Cannot Substitute for Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate in Dopaminergic or Neuroleptic Research Programs


Within the 3-azabicyclo[3.2.0]heptane chemotype, small structural modifications produce substantial differences in receptor affinity, subtype selectivity, and pharmacokinetic behavior. The target compound's C1-methyl group introduces a quaternary carbon center that increases steric bulk and alters the pKa of the bridging nitrogen compared to the unsubstituted 3-azabicyclo[3.2.0]heptane core, with the predicted pKa of 11.49 ± 0.40 for the 1-methyl-3-azabicyclo[3.2.0]heptane free base differing significantly from the parent scaffold (XLogP3 = 0.6) [1]. The N-ethyl carbamate protecting group further differentiates this compound from N-benzyl, N-Boc, or N-aryl analogs, each of which exhibits distinct stability profiles, deprotection chemistries, and impacts on downstream receptor binding. Critically, the Reinart-Okugbeni et al. (2012) study established that individual enantiomers of 3-azabicyclo[3.2.0]heptane derivatives possess distinct binding affinities at D2L and D3 receptors [2], meaning that even stereochemically distinct samples of the same constitutional formula are not interchangeable for any receptor-binding study.

Quantitative Differentiation Evidence for Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate (92898-06-1) vs. Closest Analogs


C1-Methyl Substitution Modulates Amine Basicity Relative to the Unsubstituted 3-Azabicyclo[3.2.0]heptane Core

The predicted pKa of the secondary amine in 1-methyl-3-azabicyclo[3.2.0]heptane (CAS 1341038-85-4, the free base analog after carbamate deprotection) is 11.49 ± 0.40 , compared to the unsubstituted 3-azabicyclo[3.2.0]heptane core (CAS 278-08-0) which has a lower computed XLogP3 of 0.6 and lacks the quaternary carbon center at C1 . Direct experimental pKa data for the unsubstituted core is unavailable, but the C1-methyl group is predicted to increase steric shielding of the nitrogen lone pair, reducing aqueous solvation and elevating the pKa. This difference in basicity directly impacts the ionization state at physiological pH (7.4), where a higher pKa amine will be more extensively protonated.

physicochemical_properties pKa_prediction basic_amine_character CNS_drug_design

3-Azabicyclo[3.2.0]heptane Scaffold Confers D2L/D3 Receptor Preference Over D1, a Selectivity Profile Not Observed with 3-Azabicyclo[3.3.1]nonane Analogs

In the foundational structure-activity relationship study by Reinart-Okugbeni et al. (2012), 3-azabicyclo[3.2.0]heptane derivatives consistently demonstrated greater binding affinity at D2L and D3 dopamine receptors compared to D1 binding sites [1]. This D2-like/D1 selectivity profile is distinct from that of benzamide derivatives of the larger 3-azabicyclo[3.3.1]nonane scaffold, which were reported in the same paper to show nearly identical (non-selective) binding to dopamine D2 and D3 receptors [1]. Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, as an N-carbamate-protected member of the 3-azabicyclo[3.2.0]heptane class, retains this core scaffold geometry that underlies the D2-like selectivity. A representative compound from the Reinart-Okugbeni study exhibited a Ki of 2140 ± n/a nM at the human D3 receptor [2], serving as a baseline for this chemotype.

dopamine_receptor_selectivity D2-like_receptors GPCR_pharmacology neuroleptic_drug_discovery

N-Ethyl Carbamate Protection Provides Orthogonal Deprotection Compatibility vs. N-Boc-Protected 3-Azabicyclo[3.2.0]heptane Building Blocks

Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate features an N-ethyl carbamate (urethane) protecting group, which can be cleaved under conditions distinct from those required for the more commonly used N-Boc (tert-butyl carbamate) analog, such as tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 663172-80-3) . N-Boc groups are typically removed under acidic conditions (TFA, HCl/dioxane), whereas ethyl carbamates can be cleaved using alkaline hydrolysis, TMSI, or hydrogenolysis, providing orthogonal deprotection options in multi-step synthetic sequences [1]. The target compound is commercially available at ≥97% purity (AKSci) or 98% purity (Fluorochem, Leyan) .

protecting_group_strategy orthogonal_deprotection carbamate_chemistry multi-step_synthesis

Documented Fsp³ of 0.9 for the Target Compound Surpasses the 3-Azabicyclo[3.1.0]hexane and Piperidine Scaffolds as a Three-Dimensional Fragment in Fragment-Based Drug Discovery

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for assessing molecular complexity and drug-likeness, with higher values correlating with improved clinical success rates. Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has a documented Fsp³ of 0.9 , which is substantially higher than the planar, aromatic-rich 3-azabicyclo[3.1.0]hexane scaffold commonly employed in dopamine D3 antagonist programs [1]. The 3-azabicyclo[3.2.0]heptane scaffold has been explicitly recognized as an attractive building block for drug discovery because it enables escape from 'flatland' chemical space [2]. The [2+2]-photochemical cycloaddition methodology used to construct this scaffold provides a convenient entry into diverse functionalization .

Fsp3 three-dimensionality fragment-based_drug_discovery molecular_complexity

N-Substituted 3-Azabicyclo[3.2.0]heptane Derivatives Are Validated in Patent Literature as Neuroleptic Agents with Multi-Receptor Profiles, Providing a Strong IP and Pharmacological Precedent

Multiple granted patents (e.g., U.S. Patent 6,028,073; EP 0646110 B1; DE 59307217 D1) explicitly claim N-substituted 3-azabicyclo[3.2.0]heptane derivatives as having 'surprising affinity for dopamine and serotonin receptor subtypes' and being useful as 'neuroleptics (especially atypical), antidepressants, sedatives, hypnotics, CNS protectives or muscle relaxants' [1][2][3]. These patents establish that the 3-azabicyclo[3.2.0]heptane scaffold, when appropriately N-substituted, delivers multi-receptor pharmacological profiles relevant to psychiatric indications. In contrast, the structurally related 3-azabicyclo[3.1.0]hexane scaffold has been predominantly pursued as a selective dopamine D3 receptor antagonist chemotype [4], representing a narrower pharmacological scope.

neuroleptic_agents patent_validation dopamine_serotonin_receptors atypical_antipsychotics

Predicted LogP of 1.443 for the Target Compound Indicates Superior CNS Permeability Potential vs. the More Polar, Unprotected 3-Azabicyclo[3.2.0]heptane Core (LogP = 0.94)

The computed LogP for ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate is 1.443 , which falls within the optimal lipophilicity range (LogP 1-3) associated with favorable CNS penetration [1]. This is approximately 0.5 log units higher than the unsubstituted 3-azabicyclo[3.2.0]heptane core (CAS 278-08-0), which has a LogP of 0.94460 . The difference arises from the combined effect of the C1-methyl substituent and the N-ethyl carbamate group, both of which contribute additional hydrophobic surface area.

lipophilicity CNS_penetration blood-brain_barrier LogP_optimization

Recommended Application Scenarios for Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate Based on Comparative Evidence


Dopamine D2L/D3-Selective Ligand Design in Antipsychotic Drug Discovery

Medicinal chemistry teams developing atypical antipsychotics requiring D2-like receptor preference over D1 should select the 3-azabicyclo[3.2.0]heptane scaffold over 3-azabicyclo[3.3.1]nonane alternatives, based on the class-level D2L/D3 > D1 selectivity demonstrated by Reinart-Okugbeni et al. (2012) [1]. The target compound serves as a protected precursor: the N-ethyl carbamate can be removed under alkaline conditions to liberate the secondary amine for subsequent N-arylation or N-alkylation to install pharmacophoric elements targeting the dopamine receptor orthosteric site.

Orthogonal Protection Strategy in Multi-Step Synthesis of Dual Receptor Modulators

In synthetic sequences requiring independent manipulation of two or more amine protecting groups, this compound's N-ethyl carbamate offers orthogonal deprotection relative to acid-labile N-Boc or base-labile N-Fmoc groups [1]. This is particularly valuable when constructing dual dopamine-serotonin receptor ligands, where different substituents must be introduced onto the azabicyclo core at different synthetic stages. Commercial availability at 97-98% purity from multiple suppliers (AKSci, Fluorochem, Leyan) ensures reproducible starting material quality .

Fragment-Based Drug Discovery Campaigns Prioritizing Three-Dimensional, sp³-Rich Scaffolds

Fragment screening libraries seeking to maximize molecular complexity while maintaining ligand efficiency should prioritize this compound for its documented Fsp³ of 0.9 [1], which substantially exceeds that of traditional piperidine or 3-azabicyclo[3.1.0]hexane fragments. Following carbamate deprotection, the free amine can serve as a versatile synthetic handle for fragment elaboration via amide coupling, reductive amination, or N-arylation, enabling rapid SAR exploration around the [3.2.0] bicyclic core.

CNS-Penetrant Probe Development Guided by Favorable Predicted Physicochemical Properties

For CNS-targeted chemical probe development, the compound's predicted LogP of 1.443 falls within the optimal CNS drug space (LogP 1-3) [1], distinguishing it from the more polar unsubstituted 3-azabicyclo[3.2.0]heptane core (LogP = 0.94) . The C1-methyl group not only modulates lipophilicity but also introduces a quaternary carbon that can reduce metabolic N-dealkylation—a common clearance pathway for azabicyclo compounds. Researchers designing brain-penetrant probes should select this pre-functionalized building block to avoid the synthetic burden of installing the C1-methyl group post hoc.

Quote Request

Request a Quote for Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.